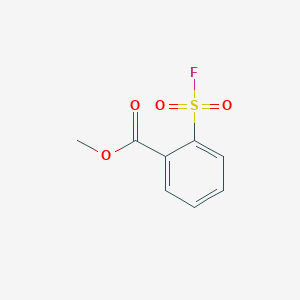

Methyl 2-(fluorosulfonyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQSKDZICCVCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137654-46-7 | |

| Record name | methyl 2-(fluorosulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving Methyl 2 Fluorosulfonyl Benzoate

Mechanistic Pathways of Fluorosulfonylation Reactions

The introduction of the fluorosulfonyl group onto the aromatic ring to form Methyl 2-(fluorosulfonyl)benzoate typically proceeds via electrophilic aromatic substitution. The most common method involves the reaction of a suitable precursor, such as methyl salicylate (B1505791) or a related compound, with a potent fluorosulfonating agent. A common reagent for this transformation is fluorosulfuric acid (FSO₃H).

The mechanism of this electrophilic aromatic substitution can be described as follows:

Generation of the Electrophile: Fluorosulfuric acid is a very strong acid and can act as a source of the highly electrophilic sulfur trioxide (SO₃) or a related electrophilic species.

π-Complex Formation: The electron-rich aromatic ring of the benzoate (B1203000) precursor attacks the electrophilic sulfur atom of SO₃, forming a transient, non-covalent association known as a π-complex.

σ-Complex (Arenium Ion) Formation: The π-complex then collapses to form a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. In this step, a C-S bond is formed, and the aromaticity of the ring is temporarily disrupted. The positive charge is delocalized across the ortho and para positions relative to the point of attack.

Deprotonation: A weak base, which could be the conjugate base of the acid or another species in the reaction mixture, abstracts a proton from the carbon atom bearing the newly attached -SO₃H group. This step restores the aromaticity of the ring.

Conversion to Fluorosulfonyl Group: The resulting sulfonic acid is then converted to the fluorosulfonyl group. This can occur through reaction with a fluorinating agent or by rearrangement and elimination steps involving the fluorosulfuric acid.

The regioselectivity of the fluorosulfonylation is directed by the existing substituents on the aromatic ring. The ester group (-COOCH₃) is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, direct fluorosulfonylation of methyl benzoate would be expected to yield the meta-substituted product. To obtain the ortho-substituted isomer, as in this compound, a starting material with an ortho-directing group that can later be converted to the ester, or a directed ortho-metalation strategy might be employed, followed by reaction with a sulfuryl fluoride (B91410) source.

Reaction Mechanisms of the Ester Functional Group in the Presence of the Fluorosulfonyl Moiety

The reactivity of the methyl ester group in this compound is significantly influenced by the strongly electron-withdrawing fluorosulfonyl group at the ortho position. This influence is a combination of steric and electronic effects.

Hydrolysis and Transesterification Mechanisms

Hydrolysis is the reaction of the ester with water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group.

Proton Transfer: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, leading to a carboxylate salt and methanol (B129727). An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product.

The ortho-fluorosulfonyl group is expected to accelerate the rate of base-catalyzed hydrolysis due to its strong -I (inductive) and -M (mesomeric) electron-withdrawing effects. These effects increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Acid-Catalyzed Transesterification:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the new alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the original methoxy (B1213986) group.

Elimination of Methanol: The protonated methoxy group is a good leaving group (methanol), which is eliminated, reforming the carbonyl group.

Deprotonation: The catalyst is regenerated by deprotonation of the new ester.

The fluorosulfonyl group's electron-withdrawing nature will also facilitate acid-catalyzed transesterification by further enhancing the electrophilicity of the protonated carbonyl carbon.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including esters. kaist.ac.kr The general mechanism involves the addition of a nucleophile to the carbonyl group, followed by the elimination of a leaving group. kaist.ac.krresearchgate.net This two-step process is often referred to as the addition-elimination mechanism . kaist.ac.kr

The reactivity of the ester in this compound towards various nucleophiles will be enhanced by the ortho-fluorosulfonyl group. A wide range of nucleophiles can participate in these reactions, including amines (to form amides), Grignard reagents (to form tertiary alcohols after double addition), and hydrides (to form alcohols).

The general pathway is as follows:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O π bond and expelling the methoxide group (⁻OCH₃).

The presence of the fluorosulfonyl group makes the carbonyl carbon more electron-deficient, thus accelerating the rate of the initial nucleophilic attack.

Illustrative Reactivity Data (Hypothetical)

To illustrate the effect of the fluorosulfonyl group, a hypothetical comparison of relative rate constants for the hydrolysis of substituted methyl benzoates is presented below. The data is based on the known electronic effects of substituents.

| Substituent at ortho-position | Relative Rate of Hydrolysis (k_rel) |

| -H | 1 |

| -CH₃ | 0.5 |

| -Cl | 15 |

| -NO₂ | 150 |

| -SO₂F (estimated) | >200 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Benzoate Ring

The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution, with the outcome being heavily influenced by the two powerful electron-withdrawing groups.

Electrophilic Aromatic Substitution (EAS)

Both the methyl ester (-COOCH₃) and the fluorosulfonyl (-SO₂F) groups are strong deactivators of the aromatic ring towards electrophilic attack. They withdraw electron density from the ring, making it less nucleophilic. Both groups are also meta-directors. Therefore, any further electrophilic substitution on this compound will be significantly slower than on benzene (B151609) and will occur at the positions meta to both existing substituents (i.e., at the C4 and C6 positions).

The mechanism follows the general pathway for EAS:

Formation of a π-complex between the aromatic ring and the electrophile.

Attack of the π-electrons on the electrophile to form a resonance-stabilized arenium ion (σ-complex).

Deprotonation to restore aromaticity.

Nucleophilic Aromatic Substitution (NAS)

The presence of two strong electron-withdrawing groups, particularly one ortho to a potential leaving group, makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution. In this case, a nucleophile can displace a suitable leaving group from the aromatic ring. While the fluorosulfonyl group itself could potentially be a leaving group, it is more likely that another substituent, such as a halogen, if present on the ring, would be displaced.

The generally accepted mechanism for NAS is the SₙAr mechanism , which proceeds in two steps:

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step. The attack forms a resonance-stabilized anionic intermediate called a Meisenheimer complex . acs.org The negative charge is delocalized onto the electron-withdrawing groups, particularly those at the ortho and para positions. The fluorosulfonyl group is exceptionally effective at stabilizing this negative charge through both inductive and resonance effects.

Elimination of the Leaving Group: The Meisenheimer complex then expels the leaving group, and the aromaticity of the ring is restored.

The fluorosulfonyl group at the ortho position will strongly activate the ring for nucleophilic aromatic substitution, making reactions with nucleophiles like alkoxides, amines, and thiolates proceed under relatively mild conditions.

Elucidation of Catalyst Roles in Transformations of this compound

Catalysts play a crucial role in many transformations involving this compound, primarily by enhancing the electrophilicity of the reaction centers.

Lewis Acid Catalysis

Lewis acids are electron-pair acceptors and can coordinate to the oxygen atoms of both the ester and the fluorosulfonyl groups. researchgate.net

In Ester Reactions: When a Lewis acid coordinates to the carbonyl oxygen of the ester, it increases the positive partial charge on the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This is particularly useful in reactions like Friedel-Crafts acylation where the ester might be part of the substrate or product, and in promoting transesterification with less reactive alcohols. Common Lewis acids include AlCl₃, BF₃, and TiCl₄. researchgate.net Fluorous Lewis acids have also been developed and shown to be effective and recyclable catalysts for various reactions, including esterifications. nih.govresearchgate.net

In Aromatic Substitutions: In electrophilic aromatic substitution, a Lewis acid is often required to generate a more potent electrophile. For example, in Friedel-Crafts alkylation or acylation, the Lewis acid coordinates to the halogen of the alkyl or acyl halide, respectively, generating a carbocation or a highly polarized complex that can be attacked by the deactivated aromatic ring of this compound.

Brønsted Acid Catalysis

Brønsted acids (proton donors) are commonly used to catalyze the hydrolysis and transesterification of esters, as described in section 3.2.1. The protonation of the carbonyl oxygen activates the ester towards nucleophilic attack. Strong acids like sulfuric acid are often employed for this purpose.

Catalyst Effects on Reaction Rates (Illustrative)

The table below illustrates the general effect of catalysts on reaction rates for a typical esterification reaction.

| Catalyst | Reaction Condition | Relative Rate |

| None | Thermal | 1 |

| H₂SO₄ (Brønsted acid) | Mild heating | 10³ - 10⁴ |

| Sc(OTf)₃ (Lewis acid) | Anhydrous, mild heating | 10⁴ - 10⁵ |

This table provides a general illustration of catalytic effects and is not based on specific experimental data for this compound.

Reactivity Profiles and Transformational Chemistry of Methyl 2 Fluorosulfonyl Benzoate

The Fluorosulfonyl Group as a Reactive Handle

The fluorosulfonyl (-SO2F) group is a powerful electron-withdrawing moiety that significantly influences the reactivity of the aromatic ring and also serves as a key reactive site itself. Its chemistry is dominated by the properties of the sulfur(VI) center, which is highly electrophilic due to the attached oxygen and fluorine atoms.

Role as an Excellent Leaving Group in Substitution Reactions

The fluorosulfonate moiety is recognized as an excellent leaving group, or nucleofuge, in nucleophilic substitution reactions. This capability is attributed to the high stability of the resulting fluorosulfonate anion (FSO3⁻). The stability arises from the ability of the highly electronegative oxygen and fluorine atoms to delocalize the negative charge through resonance and inductive effects.

In principle, the fluorosulfonyl group can be displaced by strong nucleophiles. The rate of such substitution reactions is generally high compared to that of other leaving groups like halides. libretexts.org Sulfonate esters, in general, are indispensable in preparative organic chemistry for their high nucleofugality. nih.gov The reactivity of leaving groups in S_N2 reactions spans many orders of magnitude, and sulfonate esters are among the most effective. nih.gov While fluoride (B91410) itself is typically a poor leaving group in S_N2 reactions due to the strength of the carbon-fluorine bond, its attachment to a sulfonyl group creates a highly effective nucleofuge. masterorganicchemistry.com

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| I⁻ | HI | -10 | Excellent |

| Br⁻ | HBr | -9 | Excellent |

| TsO⁻ (Tosylate) | TsOH | -2.8 | Excellent libretexts.org |

| Cl⁻ | HCl | -7 | Good |

| FSO₃⁻ | FSO₃H | ~ -10 (Strong Acid) | Excellent |

Note: The pKa value for fluorosulfuric acid indicates it is a very strong acid, making its conjugate base, fluorosulfonate, a very weak base and thus an excellent leaving group.

Reactivity as an Electrophilic Sulfur Source in Sulfonylation

The sulfur atom in the fluorosulfonyl group is highly electrophilic. This allows Methyl 2-(fluorosulfonyl)benzoate to act as a sulfonylation agent, transferring the sulfonyl moiety to a nucleophile. This reaction involves the nucleophilic attack at the sulfur center, leading to the cleavage of the sulfur-fluorine bond. For instance, reaction with amines or alcohols could potentially lead to the formation of the corresponding sulfonamides or sulfonate esters, respectively, although specific documented examples for this particular molecule are not prevalent in general literature. The reactivity is analogous to that of other sulfonyl halides, such as sulfonyl chlorides, which are widely used for this purpose.

Chemical Transformations of the Ester Moiety

The methyl ester group (-COOCH₃) at the 1-position of the ring provides another avenue for chemical modification, offering access to a variety of other carboxylic acid derivatives.

Amidation and Other Carboxylic Acid Derivative Formations

The methyl ester of this compound can undergo nucleophilic acyl substitution with amines to form the corresponding amides. This transformation is a fundamental reaction in organic synthesis. The direct amidation of methyl esters, such as methyl benzoate (B1203000), with amines can be effectively catalyzed by various systems, including heterogeneous catalysts like niobium pentoxide (Nb₂O₅) or zirconium oxide (ZrO₂), often under solvent-free or continuous-flow conditions. researchgate.netresearchgate.net

Table 2: Representative Amidation Reactions of Methyl Benzoate

| Amine | Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Aniline (B41778) | Nb₂O₅ | Solvent-free | High | researchgate.net |

These methods are generally applicable to a wide range of esters and amines, suggesting their potential utility for the amidation of this compound. researchgate.net Besides amidation, the ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or undergo transesterification in the presence of another alcohol.

Reduction Reactions to Benzylic Alcohols

The ester functionality can be reduced to a primary alcohol. The reduction of methyl benzoate to benzyl (B1604629) alcohol is a standard transformation that highlights the reactivity of the ester group. doubtnut.com Strong reducing agents are typically required for this conversion.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters to primary alcohols and would be expected to convert this compound to [2-(fluorosulfonyl)phenyl]methanol. doubtnut.comdoubtnut.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. doubtnut.com Alternative methods, such as catalytic hydrogenation using copper-based catalysts (e.g., Cu/ZnO/Al₂O₃), have also been developed for the selective hydrogenation of methyl benzoate to benzyl alcohol. researchgate.net The sulfonyl fluoride group is typically resistant to these reduction conditions.

Functionalization of the Aromatic Ring

The presence of two strong electron-withdrawing groups on the benzene (B151609) ring dictates the outcome of electrophilic aromatic substitution reactions. Both the methyl ester (-COOCH₃) and the fluorosulfonyl (-SO₂F) groups are deactivating and direct incoming electrophiles to the meta position. rsc.org

In this compound, the ester is at C1 and the fluorosulfonyl group is at C2.

The ester group directs incoming electrophiles to C3 and C5.

The fluorosulfonyl group directs incoming electrophiles to C4 and C6.

The combined effect of these groups makes the ring significantly less reactive towards electrophiles than benzene. However, substitution is still possible under forcing conditions. The most likely position for substitution would be C4, which is meta to the fluorosulfonyl group and para to the ester group. The C5 position is meta to the ester but ortho to the more strongly deactivating sulfonyl group, making it less favored.

A well-known example of electrophilic aromatic substitution on a related compound is the nitration of methyl benzoate, which yields predominantly methyl 3-nitrobenzoate. rsc.orgaiinmr.com For this compound, nitration would likely lead to substitution at the C4 position, yielding Methyl 4-nitro-2-(fluorosulfonyl)benzoate.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction employs a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at a proximate ortho-position to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles.

In the case of this compound, two potential directing groups are present on the aromatic ring: the methyl ester (-COOMe) and the fluorosulfonyl (-SO₂F) group. Both are electron-withdrawing groups, which increases the kinetic acidity of the ring protons, particularly those in the ortho positions. The fluorosulfonyl group is a potent electron-withdrawing group, and related sulfonyl-containing functionalities like sulfonamides (-SO₂NR₂) are known to be strong DMGs. The ester group is also a recognized, albeit more moderate, DMG.

Given the substitution pattern of this compound, both groups would direct metalation to the C3 position. The fluorosulfonyl group at C1 directs to C6 and C2 (which is already substituted), while the ester group at C2 directs to C1 (substituted) and C3. The combined and reinforcing effect strongly favors metalation at the C3 position. The reaction would typically be carried out using a strong lithium base such as n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures.

The resulting C3-lithiated species is a versatile intermediate for the introduction of a wide array of functional groups, as illustrated in the following table.

Table 1: Potential Electrophilic Quench of the C3-Lithiated Intermediate of this compound

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Aldehyde | Benzaldehyde (PhCHO) | Hydroxybenzyl (-CH(OH)Ph) |

| Ketone | Acetone ((CH₃)₂CO) | Hydroxyisopropyl (-C(OH)(CH₃)₂) |

| Disulfide | Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) |

| Halogen Source | Iodine (I₂) | Iodo (-I) |

| Silyl Halide | Trimethylsilyl (B98337) chloride (Me₃SiCl) | Trimethylsilyl (-SiMe₃) |

| Boronic Ester | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic acid pinacol (B44631) ester (-B(pin)) |

Cross-Coupling Reactions of Derived Halogenated Benzoates

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While traditionally reliant on aryl halides and triflates, recent advancements have demonstrated that sulfonyl fluorides and their derivatives can also serve as effective coupling partners. researchgate.netnih.gov This opens up two distinct reactive pathways for halogenated derivatives of this compound.

Firstly, a halogen (e.g., Br, I) introduced onto the aromatic ring (for instance, at the C4 or C5 position via electrophilic aromatic substitution) can serve as a conventional handle for cross-coupling reactions such as Suzuki-Miyaura, Stille, Heck, or Buchwald-Hartwig amination. The reactivity would follow established patterns, with the C-I bond being more reactive than C-Br.

Secondly, and more notably, the fluorosulfonyl group itself can be activated for cross-coupling. rsc.org The C–S bond of the aryl sulfonyl fluoride can undergo oxidative addition to a low-valent palladium center, enabling its use as an electrophilic partner. rsc.orgnih.gov This reactivity is significant as it allows the fluorosulfonyl group, often considered robust, to participate directly in bond formation. mdpi.com For instance, Suzuki-Miyaura couplings of aryl fluorosulfonates and aryl sulfonyl fluorides have been achieved using specific palladium-N-heterocyclic carbene (NHC) complexes or systems with specialized phosphine (B1218219) ligands like Ruphos. rsc.orgnsf.govnih.gov These reactions are often selective, leaving other functional groups, including halides, intact under certain conditions. nsf.gov

This dual reactivity allows for sequential or programmed cross-coupling strategies on a suitably halogenated this compound scaffold.

Table 2: Representative Cross-Coupling Reactions for Functionalized this compound Derivatives

| Coupling Reaction | Halogenated Substrate Example | Coupling Partner | Catalyst System (Example) | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Methyl 4-bromo-2-(fluorosulfonyl)benzoate | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl substituted product |

| Sonogashira | Methyl 5-iodo-2-(fluorosulfonyl)benzoate | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl substituted product |

| Buchwald-Hartwig | Methyl 4-bromo-2-(fluorosulfonyl)benzoate | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / Base | 4-Amino substituted product |

| Suzuki-Miyaura (C-S activation) | This compound | Arylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ / K₃PO₄ | 2-Aryl-methylbenzoate |

Comparative Reactivity with Related Fluorosulfonyl-Containing Compounds

The reactivity of this compound is fundamentally distinct from that of its aliphatic analogue, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA). This difference arises from the core scaffold to which the fluorosulfonyl group is attached—an aromatic ring versus a saturated, gem-difluoro-substituted carbon.

This compound is an aromatic compound. Its chemistry is dominated by reactions on the benzene ring and at its two functional groups (ester and sulfonyl fluoride). Key transformations include:

Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo reactions like nitration, halogenation, and Friedel-Crafts, with the regiochemical outcome dictated by the strong deactivating and meta-directing nature of the -SO₂F and -COOMe groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to SNAr if a suitable leaving group is present at an activated position.

Reactions at the Ester: The methyl ester can be hydrolyzed to a carboxylic acid, transesterified, or converted to an amide.

Reactions at the Sulfonyl Fluoride: The S-F bond can be cleaved by nucleophiles (e.g., amines to form sulfonamides) or activated for cross-coupling as previously discussed. nih.govrsc.org

In stark contrast, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) lacks an aromatic ring and its reactivity is centered on the highly functionalized aliphatic carbon. fishersci.com Its primary and most notable application is as a precursor for the generation of difluorocarbene (:CF₂). nih.govacs.org Under specific thermal conditions, MDFA eliminates methyl fluorosulfate (B1228806) to release difluorocarbene, which can then be trapped by alkenes to form difluorocyclopropanes. nih.govacs.org Its reactivity profile is comparable to other potent difluorocarbene sources like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). nih.govorgsyn.org Additionally, MDFA serves as a reagent for trifluoromethylation reactions. sigmaaldrich.comfishersci.com

Table 3: Comparison of Reactivity Profiles

| Feature | This compound | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) |

|---|---|---|

| Core Structure | Aromatic (Benzene Ring) | Aliphatic (gem-difluoro acetate) |

| Primary Reactivity | Electrophilic/Nucleophilic Aromatic Substitution | Difluorocarbene (:CF₂) Generation nih.govacs.org |

| Key Transformations | DoM, EAS, SNAr, Cross-Coupling, Ester/Sulfonyl Fluoride manipulations | Cyclopropanation of alkenes, Trifluoromethylation of halides sigmaaldrich.comfishersci.com |

| Bond Cleavage | C-H (metalation), C-S (cross-coupling), C-O (ester hydrolysis) | C-S bond cleavage to release :CF₂ |

| Synthetic Utility | Building block for substituted biaryls and functionalized aromatics | Reagent for introducing -CF₂- and -CF₃ groups sigmaaldrich.comfishersci.com |

Strategic Applications of Methyl 2 Fluorosulfonyl Benzoate in Advanced Organic Synthesis

Methyl 2-(Fluorosulfonyl)benzoate as a Versatile Organic Building Block

This compound is a highly adaptable organic building block. Its utility stems from the dual reactivity of its functional groups. The fluorosulfonyl group can act as a leaving group or participate in radical reactions, while the methyl ester can be hydrolyzed or transformed into other functional groups. This versatility makes it a valuable starting material for a wide array of chemical transformations.

Precursor for the Synthesis of Structurally Diverse Organic Molecules

The strategic placement of the fluorosulfonyl and methyl ester groups on the aromatic ring makes this compound an ideal precursor for synthesizing a variety of structurally diverse organic molecules.

Construction of Complex Heterocyclic Systems (e.g., Phthalides, Isoindolinones)

This compound is instrumental in the synthesis of complex heterocyclic systems such as phthalides and isoindolinones, which are important scaffolds in medicinal chemistry and materials science.

Phthalides: The synthesis of 3-substituted phthalides can be achieved through coupling reactions of benzoic acids with alkenes, often catalyzed by transition metals like ruthenium. mdpi.com While direct use of this compound in this specific context is not extensively detailed, its parent structure, benzoic acid, is a key reactant. The fluorosulfonyl group could potentially be modified or replaced to facilitate such cyclizations.

Isoindolinones: Isoindolinones are another class of heterocyclic compounds that can be synthesized from precursors related to this compound. One-pot methods have been developed for the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid, showcasing the utility of benzoic acid derivatives in constructing these systems. nih.gov Additionally, ruthenium-catalyzed C-H activation of nitrones with ethenesulfonyl fluoride (B91410) can lead to the formation of cyclic isoindolinones. researchgate.net

Preparation of Polysubstituted Aromatic Compounds

The synthesis of polysubstituted benzenes is a fundamental challenge in organic chemistry, and this compound offers a strategic entry point. fiveable.melibretexts.orglibretexts.orgpressbooks.pub The directing effects of the existing substituents play a crucial role in determining the position of incoming groups during electrophilic aromatic substitution reactions. fiveable.melibretexts.orglibretexts.orgpressbooks.pub

The fluorosulfonyl and ester groups on this compound influence the regioselectivity of further substitutions. By carefully choosing the reaction conditions and reagents, chemists can introduce additional functional groups at specific positions on the aromatic ring, leading to a wide range of polysubstituted aromatic compounds. fiveable.melibretexts.orglibretexts.orgpressbooks.pub

Role in the Development of Novel Reagents and Catalysts

The unique reactivity of the fluorosulfonyl group in this compound has led to its use in the development of novel reagents. The fluorosulfonyl moiety is a key component in the generation of fluorosulfonyl radicals, which have emerged as efficient tools for the direct fluorosulfonylation of organic molecules. rsc.org This has opened up new avenues for the synthesis of sulfonyl fluorides, a class of compounds with broad applications in chemical biology and drug discovery. rsc.org

Furthermore, derivatives of this compound can be employed in the synthesis of catalysts. For instance, trifluoromethanesulfonic acid, a superacid, can be used to catalyze Friedel-Crafts acylation reactions using methyl benzoate (B1203000) derivatives, leading to the formation of benzophenone (B1666685) structures. researchgate.net

Integration into "Click Chemistry" and Bioconjugation Methodologies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for bioconjugation. nih.govnih.gov The fluorosulfonyl group of this compound is a precursor to sulfonyl fluorides, which are known to participate in reactions that are bio-orthogonal. rsc.org This means they can react selectively within a complex biological environment without interfering with native biological processes. nih.govnih.gov

The ability to selectively modify biomolecules is crucial for drug development, proteomics, and nucleic acid research. nih.govnih.gov The integration of sulfonyl fluoride-containing moieties, derived from precursors like this compound, into bioconjugation strategies provides a powerful tool for labeling and modifying biological targets with high specificity. rsc.orgnih.govnih.gov

Investigation of Methyl 2 Fluorosulfonyl Benzoate As a Chemical Scaffold

Design and Synthesis of Derivatives for Academic Exploration in Chemical Biology

The design of derivatives based on the methyl 2-(fluorosulfonyl)benzoate scaffold is driven by the need for chemical tools that can selectively interact with biological targets. The core structure provides a platform for systematic modification, allowing researchers to create libraries of compounds for academic exploration. Sulfonyl fluorides, a class to which this compound belongs, have widespread applications in organic synthesis, drug discovery, and chemical biology. rsc.org The development of more straightforward and efficient synthesis methods for arylfluorosulfates has been a significant catalyst, spurring the increased use of this functional group for covalent modification of proteins. nih.gov

Synthesis strategies often involve modifying the aromatic ring or the methyl ester group to alter the molecule's steric and electronic properties, thereby influencing its binding affinity and selectivity for a target protein. For instance, processes have been developed for synthesizing related compounds like 2-chlorosulfonyl-3-methyl benzoate (B1203000), a key intermediate for certain herbicides, starting from materials like 2-amino-3-methyl benzoate or 2-nitro-3-methyl benzoate. google.com These synthetic routes highlight the chemical tractability of the benzoate core, allowing for the introduction of various functional groups to generate diverse derivatives for biological screening and study. google.comnih.gov

Scaffold Diversity and Molecular Scaffolding Strategies

Molecular scaffolds are core structures from which a variety of molecules can be systematically built. mdpi.com The this compound structure is an exemplary scaffold, providing a rigid framework that can be derivatized to explore a larger and often unexplored chemical space. rsc.orgresearchgate.net The goal of molecular scaffolding strategies is to create collections of molecules with high structural diversity, which increases the probability of discovering novel biological activities.

One powerful approach is Diversity-Oriented Synthesis (DOS), a strategy that aims to quickly generate a library of structurally diverse small molecules from a common starting material. rsc.org For example, a DOS strategy based on the related methyl benzoate scaffold has been used to create original 3D-shaped compounds through reactions like the Diels-Alder cycloaddition. rsc.orgresearchgate.net Such strategies emphasize the potential to transform a relatively simple, flat aromatic scaffold into a complex, three-dimensional architecture. This architectural control is crucial for probing the intricate binding pockets of biological macromolecules. mdpi.com Computational methods are also increasingly used to analyze and classify scaffolds, helping to guide the design of new compound libraries with desired properties. nih.gov

Structure-Reactivity and Structure-Function Relationship Studies of Fluorosulfonyl Benzoate Derivatives

The fluorosulfate (B1228806) functional group is central to the utility of this compound derivatives as chemical probes. Unlike more reactive electrophiles, arylfluorosulfates are considered "latent" electrophiles. nih.gov Their intrinsic reactivity is relatively low and narrow, which is a significant advantage in a complex biological environment like a cell. nih.gov This low reactivity minimizes indiscriminate, off-target reactions with the vast number of nucleophiles present in the human proteome. nih.gov

The reactivity of the fluorosulfate "warhead" is highly context-dependent. nih.gov It requires specific conditions within the binding pocket of a target protein to become activated for covalent bond formation. These conditions often include the presence of nearby basic amino acid residues that can facilitate the departure of the fluoride (B91410) ion, or a binding-induced proximity that lowers the pKa of the targeted nucleophilic residue (such as a lysine (B10760008) or tyrosine). nih.gov This principle forms the basis of its structure-function relationship: the scaffold part of the molecule directs the compound to a specific protein, and the unique environment of that protein's binding site unlocks the reactive potential of the fluorosulfate group for selective covalent modification.

Table 1: Comparative Reactivity of Arylfluorosulfate Warheads

| Feature | Arylfluorosulfates (Ar-O-SO₂F) | Aryl Sulfonyl Fluorides (Ar-SO₂F) |

| Reactivity | Latent and context-dependent. nih.gov | Generally more reactive. nih.gov |

| Targeted Residues | Primarily context-specific tyrosine and lysine. nih.gov | Reacts with various nucleophilic residues. nih.gov |

| Selectivity | High, due to low intrinsic reactivity requiring specific activation within a binding pocket. nih.gov | Lower, with greater potential for off-target labeling. nih.gov |

| Mechanism | The presence of basic residues in the protein pocket can decrease the pKa of the target nucleophile and/or facilitate fluoride ion departure. nih.gov | Forms a stable sulfonyl-protein adduct. nih.gov |

Development of Chemical Probes for Biological Systems

The unique properties of the fluorosulfate group make the this compound scaffold ideal for developing chemical probes. These probes are powerful tools used to identify and characterize protein function and to validate new drug targets. nih.govescholarship.org The deliberate design of such molecules with a covalent mode of action has experienced a resurgence, leading to a better understanding of their mechanisms and refined selectivity. nih.gov

Targeted Covalent Inhibitors (TCIs) are designed to form a permanent covalent bond with their biological target after being positioned correctly by the non-covalent interactions of the inhibitor's molecular scaffold. nih.gov This covalent engagement offers distinct advantages, including increased potency, a prolonged duration of action that is tied to the target protein's turnover rate, and the potential for lower therapeutic doses. nih.govexplorationpub.com

Derivatives of this compound are excellent candidates for TCIs. The scaffold portion of the molecule provides the binding affinity and guides the electrophilic fluorosulfate "warhead" to a specific nucleophilic amino acid (e.g., lysine or tyrosine) in the target's binding site. nih.govnih.gov The low background reactivity of the fluorosulfate ensures that the covalent bond forms selectively only when the probe is productively bound, minimizing off-target effects. nih.gov In one of the first explorations of this chemistry for protein modification, arylfluorosulfate derivatives were designed as probes for the protein transthyretin (TTR), where they were shown to react with a pKa-perturbed Lys15 residue. nih.gov This research highlights the untapped potential of the fluorosulfate functional group in the development of highly selective covalent inhibitors and chemical probes for ligand discovery. nih.gov

Table 2: Example Application of Arylfluorosulfate Probes

| Compound Class | Target Protein | Targeted Residue | Key Finding |

| Arylfluorosulfate Probes (Compounds 3 and 4) | Transthyretin (TTR) | Lys15 | Reacted slowly with the targeted lysine, demonstrating lower reactivity compared to analogous sulfonyl fluoride probes. nih.gov |

Advanced Theoretical and Computational Investigations of Methyl 2 Fluorosulfonyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of Methyl 2-(fluorosulfonyl)benzoate. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Detailed research findings from these calculations would typically involve the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the fluorosulfonyl group is expected to significantly influence the electronic properties of the benzene (B151609) ring and the methyl ester group.

Furthermore, quantum chemical calculations can generate electron density maps and electrostatic potential (ESP) maps. These maps would visualize the electron-rich and electron-deficient regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. The sulfur atom of the fluorosulfonyl group, being highly oxidized, and the carbonyl carbon of the ester group are expected to be significant electrophilic centers.

Table 1: Illustrative Calculated Electronic Properties for this compound using DFT (B3LYP/6-311+G(d,p))

| Property | Illustrative Value | Significance |

| HOMO Energy | -8.2 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | S: +1.8, O(sulfonyl): -0.9, O(carbonyl): -0.6, C(carbonyl): +0.8 | These charges indicate the partial positive or negative character of each atom, highlighting reactive sites. |

Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations. They are not based on published experimental or computational results for this compound.

Computational Studies on Reaction Energetics and Transition State Analysis

Computational chemistry provides powerful tools to study the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

For instance, the hydrolysis of the ester group or the nucleophilic substitution at the sulfonyl group are potential reactions that can be modeled. Computational methods can determine the activation energy for these reactions, providing a quantitative measure of the reaction rate. Transition state theory is employed to locate the geometry of the transition state, which is the highest energy point along the reaction coordinate. The vibrational frequency analysis of the transition state structure is characterized by a single imaginary frequency, confirming it as a true saddle point on the potential energy surface.

These studies can also assess the regioselectivity of reactions. For example, in a reaction with a nucleophile, calculations can determine whether the attack is more favorable at the carbonyl carbon of the ester or the sulfur atom of the fluorosulfonyl group by comparing the activation energies of the two pathways.

Table 2: Illustrative Reaction Energetics for a Hypothetical Nucleophilic Acyl Substitution on this compound

| Parameter | Illustrative Value (kcal/mol) | Description |

| Energy of Reactants | 0.0 | Relative energy of the starting materials (this compound and a nucleophile). |

| Energy of Transition State | +15.2 | The energy barrier that must be overcome for the reaction to proceed. |

| Energy of Products | -5.8 | The relative energy of the final products, indicating the overall thermodynamics of the reaction. |

| Reaction Enthalpy (ΔH) | -6.1 | The change in heat content during the reaction; a negative value indicates an exothermic reaction. |

Note: This table presents hypothetical data for a generic nucleophilic acyl substitution reaction to illustrate the outputs of computational studies on reaction energetics. These values are not from specific research on this compound.

Molecular Modeling for Understanding Intermolecular Interactions and Binding Affinities

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are instrumental in understanding how this compound interacts with other molecules, such as solvents or biological macromolecules. These methods are particularly useful for predicting binding affinities in contexts like drug design or materials science.

By placing this compound in a simulation box with solvent molecules (e.g., water, DMSO), MD simulations can track the trajectories of all atoms over time. This allows for the analysis of solvation shells and the identification of key intermolecular interactions like hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The fluorosulfonyl group and the ester group are expected to be key sites for such interactions.

In the context of biochemistry, molecular docking studies can predict the preferred binding orientation of this compound within the active site of a protein. Following docking, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the binding free energy, which is a measure of the binding affinity.

Conformational Analysis and Stereochemical Implications

The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. Conformational analysis involves identifying the stable conformations (rotational isomers or rotamers) of the molecule and determining their relative energies. This is typically done by systematically rotating the single bonds in the molecule and calculating the potential energy at each step.

Table 3: Illustrative Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75 |

| 2 | 60° (gauche) | 1.25 | 20 |

| 3 | 0° (syn-periplanar) | 3.50 | 5 |

Note: This table provides a hypothetical conformational analysis to illustrate the type of results obtained. The values are not based on published data for this compound.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, methods like Time-Dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum, while calculations of vibrational frequencies can aid in the assignment of peaks in its Infrared (IR) and Raman spectra.

The calculation of nuclear magnetic shielding tensors allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. Discrepancies between calculated and experimental spectra can also point to specific structural or environmental effects not accounted for in the computational model. For instance, the calculated chemical shifts for related benzoate (B1203000) compounds have shown good agreement with experimental values. researchgate.net

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Predicted Peak (Illustrative) | Experimental Peak (Hypothetical) | Assignment |

| ¹³C NMR (ppm) | 168.5 | 167.9 | Carbonyl Carbon (C=O) |

| ¹⁹F NMR (ppm) | +65.2 | +64.8 | Fluorine on Sulfonyl Group |

| IR (cm⁻¹) | 1735 | 1730 | C=O Stretch |

| IR (cm⁻¹) | 1380 | 1375 | Asymmetric SO₂ Stretch |

| UV-Vis (nm) | 285 | 288 | π → π* transition |

Note: This table is a hypothetical comparison to illustrate the application of computational spectroscopy. The values presented are not from actual published research on this compound.

Future Research Directions and Emerging Paradigms for Methyl 2 Fluorosulfonyl Benzoate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of aryl sulfonyl fluorides, including Methyl 2-(fluorosulfonyl)benzoate, is undergoing a transformation driven by the principles of green chemistry. Future research will focus on moving away from hazardous reagents and multi-step procedures toward more sustainable and atom-economical alternatives.

Traditional methods for synthesizing sulfonyl fluorides often involve the conversion of sulfonyl chlorides with fluoride (B91410) salts, a process that can be inefficient and employ hazardous materials. ccspublishing.org.cn Modern strategies seek to circumvent these issues by developing one-pot procedures from more readily available and stable precursors like phenols, sulfonic acids, or arylboronic acids. acs.orgrsc.org For instance, a one-pot deoxyfluorination of phenols using sulfuryl fluoride (SO₂F₂) and a base is a highly effective method that can be applied to a variety of substrates. acs.org Similarly, direct conversion of sulfonic acids and their salts to sulfonyl fluorides has been achieved using reagents like cyanuric chloride with KHF₂ or thionyl fluoride, offering a more streamlined and safer process. rsc.orgnih.govnih.gov

Recent innovations have focused on developing even greener methods. A novel process reacting thiols or disulfides with SHC5® (a stabilized hypochlorite) and potassium fluoride (KF) has been developed, which produces only non-toxic salts like NaCl and KCl as byproducts, representing a significant advancement in environmentally benign synthesis. sciencedaily.comeurekalert.org Another approach utilizes photoredox catalysis to prepare alkyl sulfonyl fluorides from alkyl bromides and alcohols, which has been successfully scaled up using continuous stirred tank reactors. organic-chemistry.orgorganic-chemistry.org

The table below compares traditional and emerging sustainable synthetic approaches applicable to the synthesis of aryl sulfonyl fluorides.

| Synthetic Strategy | Precursor | Key Reagents | Advantages | Disadvantages (of Traditional Methods) | Citation |

| Traditional | Sulfonyl Chloride | KF, KHF₂ | Established Method | Unstable/hazardous precursors, potential for side reactions | ccspublishing.org.cnnih.gov |

| Modern (One-Pot) | Phenol | SO₂F₂, Base (e.g., NMe₄F) | High efficiency, one-pot, scalable | Use of gaseous SO₂F₂ can be challenging | acs.org |

| Modern (One-Pot) | Sulfonic Acid/Salt | Cyanuric Chloride, KHF₂ | Readily available precursors, avoids toxic reagents | May require phase transfer catalysts | nih.govnih.gov |

| Modern (Catalytic) | Arylboronic Acid | SO₂, Selectfluor, Bi(III) catalyst | Broad functional group tolerance, high yields | Requires catalyst and specific SO₂ source | organic-chemistry.org |

| Emerging (Green) | Thiol/Disulfide | SHC5®, KF | Safe, low-cost, non-toxic byproducts, scalable | Newer method, scope may still be expanding | sciencedaily.comeurekalert.org |

| Emerging (Flow) | Thiol/Disulfide | Electrochemical Oxidation, KF | No additional oxidants/catalysts, mild conditions, safe | Requires specialized flow chemistry equipment | acs.org |

Future work will likely focus on optimizing these greener methods, expanding their substrate scope, and replacing expensive or specialized reagents like Selectfluor with more economical and environmentally friendly alternatives. acs.org The goal is to create highly atom-economical processes where most atoms from the starting materials are incorporated into the final product, with minimal waste. organic-chemistry.org

Exploration of Novel Reactivity Modes for the Fluorosulfonyl Group

The sulfonyl fluoride (-SO₂F) group is far more than a stable precursor to sulfonamides; it is a versatile functional group with a unique balance of stability and reactivity. nih.govsigmaaldrich.com This has led to its central role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept that has revolutionized the assembly of complex molecules. sigmaaldrich.comnih.govspringernature.com Future research will continue to uncover and exploit new ways in which this group can react.

SuFEx Click Chemistry: The SuFEx reaction involves the selective exchange of the fluoride on a sulfur(VI) center with a nucleophile. nih.gov This reaction is highly efficient and can be performed under metal-free conditions, making it suitable for biological applications. ccspublishing.org.cn The fluorosulfonyl group in compounds like this compound acts as a "hub" for connecting to various nucleophiles, including alcohols and amines, to form diverse molecular architectures. springernature.comacs.org

Radical Fluorosulfonylation: A more recent and emerging area is the chemistry of the fluorosulfonyl radical (•SO₂F). rsc.org Photocatalytic methods have been developed to generate this radical from stable crystalline salts. researchgate.net This radical can then participate in reactions with unsaturated hydrocarbons to create a variety of functionalized sulfonyl fluoride compounds, a concise and efficient alternative to traditional methods. rsc.orgresearchgate.net

Covalent Inhibition and Bioconjugation: The sulfonyl fluoride group has been identified as a privileged "warhead" in chemical biology. nih.gov It can form stable covalent bonds with the nucleophilic side chains of several amino acid residues in proteins, including lysine (B10760008), tyrosine, serine, and histidine. acs.orgenamine.net This reactivity allows for the design of highly specific covalent inhibitors for enzymes and chemical probes to study protein function. nih.govnih.govenamine.net Profiling studies using techniques like LUMO energy calculations help in understanding and predicting the reactivity of different sulfonyl fluorides with biological targets. acs.org

Cross-Coupling Reactions: The fluorosulfonyl group can also function as a leaving group, similar to a triflate, in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making aryl fluorosulfonates versatile partners in organic synthesis. researchgate.netnih.gov

The following table summarizes the diverse reactivity modes of the fluorosulfonyl group.

| Reactivity Mode | Description | Key Application | Citation |

| SuFEx Click Reaction | Nucleophilic substitution at the sulfur(VI) center, exchanging fluoride. | Modular synthesis of polymers, drugs, and materials. | sigmaaldrich.comnih.govspringernature.com |

| Radical Fluorosulfonylation | Addition of a photochemically generated •SO₂F radical across unsaturated bonds. | Synthesis of complex functionalized sulfonyl fluorides. | rsc.orgresearchgate.net |

| Covalent Modification | Forms covalent bonds with nucleophilic amino acid residues in proteins. | Development of covalent inhibitors and chemical biology probes. | nih.govacs.orgenamine.net |

| Cross-Coupling Partner | Acts as a leaving group in palladium-catalyzed coupling reactions. | Synthesis of biaryls and other complex organic molecules. | researchgate.netnih.gov |

Future exploration in this area will likely focus on discovering new catalysts to broaden the scope of SuFEx reactions, developing novel methods to generate and control fluorosulfonyl radicals, and designing more sophisticated covalent protein binders for therapeutic and diagnostic purposes. acs.org

Expansion of Applications in Materials Science and Supramolecular Chemistry

The unique properties of the sulfonyl fluoride group make it an increasingly important building block in materials science and supramolecular chemistry. Its stability, coupled with its chemoselective reactivity, allows it to be incorporated into monomers and polymers to create materials with novel functions. ccspublishing.org.cnnih.gov

Polymer Synthesis and Modification: The SuFEx reaction is a powerful tool for both creating new polymer backbones and for post-polymerization modification. ccspublishing.org.cnspringernature.com Monomers containing the -SO₂F group, such as derivatives of this compound, can be polymerized, leaving the sulfonyl fluoride moiety as a reactive handle on the polymer side chain. This handle can then be selectively modified in a subsequent step to introduce new functionalities, tune material properties, or attach biomolecules. ccspublishing.org.cn This approach is a significant complement to traditional polymer synthesis, which primarily relies on carbon-carbon or carbon-heteroatom linkages. ccspublishing.org.cn There is significant interest in incorporating such compounds into polymers and coatings to enhance properties like chemical resistance. evitachem.com

Supramolecular Assembly: The sulfonyl group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the basis of supramolecular chemistry. The specific orientation and electronic properties of the fluorosulfonyl and benzoate (B1203000) groups in this compound can direct the self-assembly of molecules into well-defined, higher-order structures. These interactions are crucial for designing crystal lattices, liquid crystals, and other organized molecular systems.

Functional Materials: The high stability and specific reactivity of the S-F bond are being exploited to create advanced materials. nih.gov For example, fluorosulfonyl imide-based electrolytes are being investigated for high-performance lithium-ion batteries due to their conductive properties. researchgate.net The ability to create robust and highly functionalized materials opens up possibilities in areas ranging from electronics to surface science. nih.gov

Future research will likely explore the synthesis of a wider range of fluorosulfonyl-containing monomers and investigate their polymerization behavior. There is also great potential in using the SuFEx reaction to create novel polymer architectures, such as dendrimers and block copolymers, and to develop "smart" materials that can be modified on-demand.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl fluorides, which can involve hazardous reagents or exothermic reactions, is well-suited for the enhanced safety and control offered by modern chemical technologies like flow chemistry and automated synthesis.

Flow Chemistry: Continuous-flow processing offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, improved safety by minimizing the accumulation of hazardous intermediates, and enhanced scalability. researchgate.net The synthesis of the related compound Methyl 2-(chlorosulfonyl)benzoate has been successfully demonstrated in a continuous-flow system, highlighting the potential to inhibit side reactions and achieve high throughput. chemicalbook.com Electrochemical methods for sulfonyl fluoride synthesis are also highly compatible with flow reactors, allowing for the generation of these valuable compounds without the need for chemical oxidants or catalysts. acs.orgresearchgate.net This approach enables the production of even volatile sulfonyl fluorides, which can be immediately used in subsequent reactions without isolation, a key advantage for safety and efficiency. researchgate.net

Automated Synthesis: Automated synthesis platforms are crucial for rapidly exploring reaction conditions and building libraries of compounds for screening in drug discovery and materials science. Suppliers of chemical building blocks often utilize such platforms to generate diverse libraries of compounds, including various sulfonyl fluorides. chemicalregister.com The development of robust synthetic methods, including those integrated with flow systems, facilitates their adaptation to automated platforms. This allows for high-throughput synthesis and screening of derivatives of this compound, accelerating the discovery of new molecules with desired properties.

The integration of these technologies will be a key paradigm for future research, enabling faster, safer, and more efficient discovery and production of sulfonyl fluoride-based molecules.

Computational Design and Predictive Modeling for New Applications

Computational chemistry is an indispensable tool for accelerating research and development, providing insights that guide experimental work. For a molecule like this compound, predictive modeling can be applied to understand its fundamental properties and to design new applications.

Predicting Reactivity: Quantum chemical methods, particularly Density Functional Theory (DFT), are used to model reaction mechanisms and predict reactivity. nih.govresearchgate.net For instance, ab initio calculations have been used to investigate the transition state of reactions involving the fluorosulfonyl group, providing a deeper understanding of the reaction pathway. acs.org Such calculations can determine properties like HOMO-LUMO energy gaps, which correlate with the chemical reactivity of the molecule under different conditions. researchgate.net This predictive power is particularly valuable in the context of SuFEx chemistry and covalent inhibitor design, where understanding the electrophilicity of the sulfur center is crucial. acs.org

Designing Materials: Computational models can predict the properties of polymers and materials before they are synthesized. By simulating how molecules like this compound would interact and pack in a solid state, researchers can design materials with specific electronic, optical, or mechanical properties. The COSMO-RS theory, for example, has been used to assess the feasibility of solvent systems for the synthesis of methyl benzoate, showcasing how computational tools can optimize process conditions.

Guiding Drug Discovery: In medicinal chemistry, computational docking and molecular dynamics simulations can predict how a molecule will bind to a protein target. By modeling the interaction between a sulfonyl fluoride "warhead" and the amino acid residues in a protein's active site, researchers can rationally design more potent and selective covalent inhibitors.

The table below outlines how different computational methods are being applied to study fluorosulfonyl compounds.

| Computational Method | Application | Insights Gained | Citation |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating vibrational spectra. | Understanding transition states, predicting reaction outcomes, confirming molecular structure. | acs.orgnih.govresearchgate.net |

| Ab Initio Calculations | Investigating reaction energetics and pathways. | Determining the favorability of a reaction and the nature of intermediates. | acs.org |

| HOMO-LUMO Calculations | Assessing chemical reactivity and electrophilicity. | Predicting sites of nucleophilic/electrophilic attack, guiding covalent inhibitor design. | acs.orgresearchgate.net |

| Molecular Docking / Dynamics | Simulating protein-ligand interactions. | Predicting binding modes and affinities for drug discovery. | nih.govacs.org |

The synergy between computational modeling and experimental synthesis represents a powerful paradigm for the future of chemical research. By using predictive models to guide experimental design, the development of new synthetic routes and novel applications for this compound and related compounds can be achieved with greater speed and efficiency.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-(fluorosulfonyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of methyl benzoate derivatives. A common approach starts with 2-fluorobenzenesulfonyl chloride as a precursor, followed by esterification under anhydrous conditions. Optimization includes controlling temperature (0–5°C for exothermic steps) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance yield . Characterization via H NMR and HRMS ensures structural fidelity, as demonstrated in analogous sulfonylurea syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- H/F NMR : To confirm fluorosulfonyl group placement and ester functionality.

- HRMS : For molecular weight validation (e.g., observed vs. calculated [M+H]).

- FT-IR : To identify sulfonyl (S=O, ~1350 cm) and ester (C=O, ~1720 cm) stretches .

Q. How does the fluorosulfonyl group influence the compound’s stability under varying pH and temperature?

- Methodological Answer : The fluorosulfonyl group is susceptible to hydrolysis. Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C, followed by HPLC monitoring of degradation products. Neutral to slightly acidic conditions (pH 5–7) generally preserve integrity, while alkaline conditions accelerate hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the herbicidal activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., frontier molecular orbitals) to predict binding affinity to acetolactate synthase (ALS), a herbicide target. Molecular docking (using AutoDock Vina) models interactions with ALS active sites, correlating substituent effects (e.g., fluorination) with inhibitory potency .

Q. What strategies resolve contradictions in crystallographic data for fluorosulfonyl-containing compounds?

- Methodological Answer : Twinning or disordered sulfonyl groups complicate refinement. Use SHELXL for high-resolution apply TWIN/BASF commands for twinned crystals and PART/SUMP restraints for disordered atoms. Validate with R (<5%) and residual density maps .

Q. How do substituent variations (e.g., methyl vs. methoxy) affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Design a comparative study using methyl, methoxy, and halogenated analogs. Monitor reaction kinetics (via F NMR) with nucleophiles (e.g., amines). Electron-withdrawing groups (e.g., -F) enhance sulfonyl electrophilicity, accelerating substitution .

Q. What experimental approaches validate the hydrolysis mechanism of the fluorosulfonyl group?

- Methodological Answer : Isotopic labeling (O-HO) coupled with mass spectrometry tracks oxygen incorporation into hydrolysis products. Kinetic isotope effects (KIE) and pH-rate profiles differentiate between associative (S2) and dissociative mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound analogs?

- Methodological Answer : Cross-validate using pure standards and controlled conditions (e.g., DSC for melting points). For spectral mismatches, check solvent effects (e.g., DMSO vs. CDCl in NMR) and impurity profiles via LC-MS. Collaborative inter-laboratory studies reduce instrumentation bias .

Application-Driven Questions

Q. What mechanistic insights explain the herbicidal activity of this compound derivatives?

- Methodological Answer : These compounds inhibit ALS, disrupting branched-chain amino acid synthesis. In vitro assays (e.g., ALS inhibition IC) and in vivo plant toxicity studies (e.g., Arabidopsis thaliana) link structural features (e.g., fluorosulfonyl vs. methylsulfonyl) to efficacy .

Methodological Tools & Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.